molecular formula C19H19FN4O3 B2985013 (E)-1-(2-fluorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941941-27-1

(E)-1-(2-fluorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B2985013
CAS No.: 941941-27-1
M. Wt: 370.384
InChI Key: FYOOTUVXUJKXKJ-HAVVHWLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(2-fluorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C19H19FN4O3 and its molecular weight is 370.384. The purity is usually 95%.
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Scientific Research Applications

1. Antiproliferative Activity in Cancer Research

A study by Perković et al. (2016) investigated novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents for their antiproliferative activity against various cancer cell lines. The research found that urea derivatives exhibited moderate antiproliferative effects, particularly against breast carcinoma MCF-7 cell line, while trifluoromethyl derivatives showed antiproliferative effects in low micromolar range against all tested cell lines. This indicates a potential application of such compounds in cancer research, especially for developing breast carcinoma drugs (Perković et al., 2016).

2. Role in Arousal-Related Processes and Stress Response

Bonaventure et al. (2015) characterized a brain-penetrant, selective, and high-affinity OX1R antagonist in their research on the role of orexins in arousal-related processes, including stress. Their study implies that similar compounds could be used in the therapeutic treatment of psychiatric disorders associated with stress or hyperarousal states, showcasing another important research application (Bonaventure et al., 2015).

3. Inhibitory Effects on Cholinesterases and Antioxidant Activity

Kurt et al. (2015) synthesized a series of coumarylthiazole derivatives containing aryl urea/thiourea groups and evaluated their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This research highlights the potential use of such compounds in treating neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors are often employed (Kurt et al., 2015).

4. Herbicidal Activities in Agricultural Research

Luo et al. (2008) designed and synthesized novel triazolinone derivatives, including phenylurea types, for their herbicidal activities. Their research demonstrated that these compounds could potentially be developed as postemergent herbicides for controlling broadleaf weeds in rice fields, indicating their application in agricultural research (Luo et al., 2008).

5. Potential in Central Nervous System and Cardiovascular Research

Pandey et al. (2008) conducted research on tetrahydro‐quinazoline derivatives involving ureidoalkylation and α‐amidoalkylation reactions. Their compounds were evaluated for their effects on the central nervous system (CNS) and cardiovascular system (CVS), suggesting potential research applications in these areas (Pandey et al., 2008).

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3/c1-27-12-6-11-24-17(13-7-2-4-9-15(13)22-19(24)26)23-18(25)21-16-10-5-3-8-14(16)20/h2-5,7-10H,6,11-12H2,1H3,(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATCDLIYHNBPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.